molecular formula C4H5N4NaO3S2 B073424 Acetazolamide sodium CAS No. 1424-27-7

Acetazolamide sodium

Cat. No. B073424
CAS RN: 1424-27-7
M. Wt: 244.2 g/mol
InChI Key: MRSXAJAOWWFZJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetazolamide, sold under the trade name Diamox among others, is a medication used to treat glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension (raised brain pressure of unclear cause), heart failure and to alkalinize urine . It is a first-generation carbonic anhydrase inhibitor and it decreases the ocular fluid and osmolality in the eye to decrease intraocular pressure .


Synthesis Analysis

The synthesis of acetazolamide is based on the production of 2-amino-5-mercapto-1,3,4-thiadiazole, which is synthesized by the reaction of ammonium thiocyanate and hydrazine, forming hydrazino-N,N-bis-thiourea, which cycles into thiazole upon reaction with phosgene .


Molecular Structure Analysis

Acetazolamide corresponds chemically to N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-acetamide with an empirical formula of C4H6N4O3S2 and a molecular weight of 222.25 . The molecular formula for Acetazolamide sodium is C4H5N4NaO3S2 with an average mass of 244.227 Da and a Monoisotopic mass of 243.970078 Da .


Chemical Reactions Analysis

Acetazolamide affects the pharmacokinetics of other drugs but does not interact with them. It is rapidly absorbed after oral ingestion with a bioavailability of >90%. Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95%. Acetazolamide is not metabolized and approximately 100% of an administered dose is excreted as unchanged acetazolamide in urine .


Physical And Chemical Properties Analysis

Acetazolamide is a white to faintly yellowish white crystalline, odorless powder, weakly acidic, very slightly soluble in water and slightly soluble in alcohol . After oral ingestion, acetazolamide is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.3 L/kg, and plasma protein binding is 90–95%. Acetazolamide is not metabolized .

Scientific Research Applications

1. Treatment of Hyperkalemic Periodic Paralysis

Acetazolamide has shown effectiveness in treating hyperkalemic periodic paralysis. A case study reported significant recovery from muscle weakness and increased muscle bulk in a patient with this condition, linked to the T704M mutation in the α-subunit of the skeletal muscle voltage-gated sodium channel gene (Dejthevaporn et al., 2013).

2. Improvement in Idiopathic Intracranial Hypertension

Acetazolamide has been used in idiopathic intracranial hypertension (IIH) to improve visual function. Research demonstrates that acetazolamide, combined with a low-sodium weight-reduction diet, resulted in modest improvements in visual field function in patients with IIH and mild visual loss (Wall et al., 2014).

3. Diuretic Effects

As a carbonic anhydrase inhibitor, acetazolamide exhibits significant diuretic effects. Its administration is marked by a brisk alkaline diuresis, although its use can be limited by transient action and the development of metabolic acidosis with extended administration (Kassamali & Sica, 2011).

4. Treatment in Acute Decompensated Heart Failure

A study on acute decompensated heart failure with volume overload showed that acetazolamide improved the efficiency of loop diuretics, leading to better decongestion in patients (Mullens et al., 2022).

5. Enhancement of MR Angiography

Acetazolamide can enhance MR angiography (MRA). It was found to depict more details of cortical branches without enhancement of the background, suggesting a potential for broader use in MRA examinations (Araki et al., 1992).

6. Prophylaxis and Treatment of Acute Mountain Sickness

Acetazolamide's efficacy in reducing symptoms of acute mountain sickness (AMS) is attributed to multiple factors, including metabolic acidosis resulting from renal carbonic anhydrase inhibition, improvements in ventilation, and diuresis (Leaf & Goldfarb, 2007).

Safety And Hazards

Acetazolamide is a sulfonamide derivative, and fatalities have occurred, although rarely, due to severe reactions to sulfonamides including Stevens-Johnson syndrome, toxic epidermal necrolysis, fulminant hepatic necrosis, agranulocytosis . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

There is an urgent need for more and better research on different diuretic strategies in patients with heart failure. There are many possible adjuncts to loop diuretic therapy, including thiazide diuretics, acetazolamide, sodium-glucose co-transporter 2 inhibitors (SGLT2I), arginine vasopressin (AVP) antagonists, hypertonic saline, and oral salt .

properties

IUPAC Name

sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H3,5,6,7,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSXAJAOWWFZJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N4NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-66-5 (Parent)
Record name Acetazolamide sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00162031
Record name Acetazolamide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetazolamide sodium

CAS RN

1424-27-7
Record name Acetazolamide sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetazolamide sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETAZOLAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429ZT169UH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetazolamide sodium
Reactant of Route 2
Reactant of Route 2
Acetazolamide sodium
Reactant of Route 3
Reactant of Route 3
Acetazolamide sodium
Reactant of Route 4
Acetazolamide sodium
Reactant of Route 5
Reactant of Route 5
Acetazolamide sodium
Reactant of Route 6
Reactant of Route 6
Acetazolamide sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.